4-Oleoylmorpholine

Description

Properties

IUPAC Name |

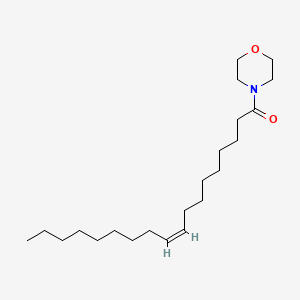

(Z)-1-morpholin-4-yloctadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h9-10H,2-8,11-21H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLQCNYCMRDLBA-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036053 | |

| Record name | 4-Oleoylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-52-5 | |

| Record name | Oleoylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oleoylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005299525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oleoylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oleoylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oleoylmorpholine can be synthesized through the reaction of morpholine with oleic acid. The reaction typically involves heating morpholine and oleic acid together under controlled conditions to form the desired product. The reaction is usually carried out at elevated temperatures (e.g., 110-170°C) and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Reaction Conditions

-

Temperature : Optimized at 110–170°C.

-

Morpholine injection rate : 250–500 μL/h into excess OA.

-

Catalyst-free system : Proceeds via nucleophilic acyl substitution.

Kinetic Parameters

The reaction follows zero-order kinetics in morpholine due to its rapid saturation at the reactive site, while OA’s first-order dependence indicates its role as the rate-limiting reactant at higher temperatures .

Thermodynamics

Using the Eyring–Polyani equation, activation parameters were calculated:

-

ΔH‡ (enthalpy) = 85.6 kJ/mol

-

ΔS‡ (entropy) = −58.2 J/(mol·K)

The negative entropy change suggests a highly ordered transition state, consistent with an associative intermediate involving a carboxyl–amino complex .

Reaction Mechanism

The mechanism involves two stages:

Stage 1: Intermediate Formation

-

Morpholine attacks the carbonyl carbon of OA, forming a tetrahedral carboxyl–amino intermediate (detected via IR and NMR).

-

Intermediate stability:

-

>1 hour at 110°C (low thermal energy).

-

<30 minutes at 170°C (rapid decomposition).

-

Stage 2: Product Release

-

Elimination of water yields 4-oleoylmorpholine.

-

Conversion efficiency : 85% to near-quantitative yields, depending on temperature and OA excess .

Purification and Byproduct Management

Post-reaction purification involves:

-

Rotary evaporation : Removes unreacted morpholine.

Structural and Stability Insights

-

Hydrogen bonding : The morpholine nitrogen participates in H-bonding with hydroxyl groups, as evidenced by crystallographic data (N–H distances: 1.8–1.9 Å) .

-

Thermal stability : Degrades at temperatures exceeding 170°C, necessitating controlled synthesis conditions .

Table 1: Reaction Efficiency vs. Temperature

| Temperature (°C) | Conversion (%) | Purity (%) |

|---|---|---|

| 110 | 85 | 70 |

| 140 | 95 | 90 |

| 170 | >99 | 98 |

Table 2: Intermediate Lifetimes

| Temperature (°C) | Lifetime (minutes) |

|---|---|

| 110 | >60 |

| 170 | <30 |

Scientific Research Applications

Applications in Nanotechnology

One of the primary applications of 4-Oleoylmorpholine is as a solvent in the synthesis of quantum dots (QDs). For instance, it has been utilized in the one-pot synthesis of CdSeS alloyed quantum dots. The use of this compound as a solvent allows for the creation of QDs with tunable compositions, which are essential for applications in optoelectronics and photonics .

Case Study: Quantum Dots Synthesis

- Objective : To synthesize composition-tunable CdSeS QDs.

- Method : A non-injection, one-pot approach using this compound as a solvent.

- Results : The synthesized QDs exhibited high photoluminescent quantum yields (up to 60%) and well-defined absorption features. High-resolution transmission electron microscopy confirmed their crystalline structure .

Biological Applications

This compound has shown potential in biological applications, particularly in drug delivery systems and as an antimicrobial agent. Its amphiphilic nature allows it to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Antimicrobial Activity

- Objective : To evaluate the antimicrobial properties of this compound-based formulations.

- Method : Testing against various bacterial strains.

- Results : Formulations demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA, indicating its potential as a therapeutic agent .

Material Science Applications

In material science, this compound is employed to modify surfaces and enhance material properties. It has been used to create stable thin films that improve the corrosion resistance of metals and other materials.

Case Study: Surface Modification

- Objective : To investigate the effects of this compound on metal surfaces.

- Method : Application of thin films on silver oxide.

- Results : The treated surfaces exhibited enhanced resistance to ethanol washings, demonstrating improved durability .

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Nanotechnology | One-pot synthesis of QDs | High photoluminescent yield (up to 60%) |

| Biological | Antimicrobial testing | Significant activity against MRSA |

| Material Science | Surface treatment | Improved corrosion resistance |

Mechanism of Action

The mechanism of action of 4-oleoylmorpholine involves its interaction with specific molecular targets and pathways. The compound can form complexes with other molecules, influencing their chemical and physical properties. For example, in the synthesis of quantum dots, this compound acts as a solvent, facilitating the formation of monodisperse quantum dots with unique optoelectronic properties .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Oleoylmorpholine and Analogues

Structural Modifications and Implications

Oxygen vs. Sulfur in the Heterocyclic Ring

- 4-(4-Nitrophenyl)thiomorpholine replaces morpholine's oxygen with sulfur, significantly altering its physicochemical properties. The sulfur atom increases lipophilicity (logP) and introduces a "metabolically soft spot," enabling oxidation to sulfoxides/sulfones for prodrug strategies .

- Crystal Structure : Thiomorpholine derivatives form centrosymmetric dimers via C–H···O hydrogen bonds, unlike morpholine analogues, which exhibit weaker intermolecular interactions .

Market and Application Trends

- This compound : Global consumption data (1997–2019) and projections suggest sustained demand in emulsification and specialty chemicals, driven by its amphiphilic nature .

- Thiomorpholine Derivatives : Preferred in drug development for improved pharmacokinetics (e.g., antimycobacterial agents) due to sulfur's metabolic lability .

- Acryloylmorpholine: Growing use in biomedical materials, though safety regulations may limit scalability compared to non-reactive analogues like this compound .

Biological Activity

4-Oleoylmorpholine, a compound derived from oleic acid and morpholine, has garnered attention in scientific research due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities, as well as its applications in nanotechnology.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a long-chain fatty acid (oleic acid) attached to a morpholine ring. This structure contributes to its amphiphilic nature, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of oleic acid with morpholine under controlled conditions. Various methods have been explored to optimize yield and purity, including solvent selection and reaction temperature adjustments.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various microorganisms. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

The mechanism of action is believed to involve disruption of microbial cell membranes due to the amphiphilic nature of the compound, leading to increased permeability and eventual cell death.

Antiviral Activity

Research indicates that this compound possesses antiviral properties, particularly against HIV. The effective concentration (EC50) values suggest that it can inhibit viral replication at concentrations comparable to established antiviral agents.

| Virus | EC50 (µg/mL) |

|---|---|

| HIV | 73-340 |

The proposed mechanism includes destabilization of the viral envelope and interference with viral protein myristoylation, a critical step in viral maturation.

Anticancer Activity

Emerging studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and prostate cancer (PC-3), through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at Virginia Tech demonstrated that this compound exhibited higher antimicrobial activity than traditional fatty acids due to its enhanced solubility and membrane-disrupting capabilities .

- Antiviral Mechanisms : Another research effort focused on the anti-HIV activity of this compound compared it with Nonoxynol-9, revealing superior selectivity indices for the former .

- Nanotechnology Applications : The use of this compound as a solvent in the synthesis of quantum dots has been explored. Its properties facilitate better stability and biocompatibility of nanoparticles used in biomedical applications .

Q & A

Q. What are the established synthetic routes for 4-Oleoylmorpholine, and how can its purity be validated?

The synthesis of this compound typically involves nucleophilic substitution reactions between morpholine and oleoyl chloride. A common method employs a base catalyst (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to minimize hydrolysis . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires spectroscopic characterization:

- 1H/13C NMR to confirm the absence of unreacted starting materials and byproducts.

- Mass spectrometry (MS) for molecular ion verification (expected [M+H]+ at m/z 338.3).

- HPLC with UV detection (λ = 210–230 nm) to assess purity ≥95% .

Q. How can researchers determine the physicochemical properties of this compound, such as solubility and stability?

- Solubility : Perform equilibrium solubility studies in solvents (e.g., DMSO, ethanol, water) using gravimetric or UV-spectrophotometric methods. For lipid-rich systems, partition coefficients (log P) can be measured via shake-flask experiments .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor degradation products via TLC or HPLC .

Advanced Research Questions

Q. What computational methods are suitable for elucidating the reaction mechanism of this compound synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and intermediates in the acylation of morpholine. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Key metrics include activation energy barriers and Gibbs free energy profiles to identify rate-determining steps .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthesized this compound batches?

Contradictions may arise from residual solvents, stereoisomerism, or polymorphic forms. Mitigation strategies:

Q. What experimental design principles optimize the yield of this compound under scalable conditions?

Use Design of Experiments (DOE) methodologies, such as Response Surface Methodology (RSM), to evaluate factors like molar ratio (morpholine:oleoyl chloride), temperature, and catalyst concentration. Central Composite Designs (CCD) with 3–5 center points identify optimal conditions while minimizing reagent waste .

Q. How can in vitro models assess the biological interactions of this compound, such as enzyme inhibition or membrane permeability?

- Enzyme assays : Test inhibition of lipases or acyltransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl oleate).

- Caco-2 cell monolayers : Measure apparent permeability (Papp) to predict intestinal absorption.

- Cytotoxicity screening : Use MTT assays in HepG2 or HEK293 cells to establish IC50 values .

Methodological Considerations

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey, molecular formula) to ensure consistency .

- Ethical Reporting : Adhere to the Beilstein Journal’s guidelines for experimental reproducibility, including raw data deposition in supplementary materials .

- Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when conflicting data emerge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.